Bosentan hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRWVVIEPWAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873178 | |
| Record name | Bosentan hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157212-55-0 | |
| Record name | Bosentan monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosentan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosentan hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic and Molecular Pharmacology of Bosentan Hydrate
Endothelin Receptor Subtype Interaction and Binding Kinetics
Bosentan (B193191) hydrate (B1144303) exhibits a competitive binding nature at both ETA and ETB receptors, displacing the endogenous ligand ET-1. medchemexpress.comdrugbank.com This interaction prevents the conformational changes in the receptors that are necessary to initiate intracellular signaling cascades. youtube.com
Bosentan demonstrates a high affinity for the ETA receptor. Studies have reported a dissociation constant (Ki) of 4.7 nM for ETA receptors on human smooth muscle cells. medchemexpress.commedchemexpress.com In competition binding studies using human pulmonary artery tissue, which predominantly expresses the ETA subtype, bosentan showed a dissociation constant (Kd) of 12.5 nM. nih.gov This high affinity underscores its potent blockade of ET-1's effects at this receptor subtype.
While bosentan is a dual antagonist, it displays a comparatively lower affinity for the ETB receptor than the ETA receptor. drugbank.com The reported Ki value for bosentan at ETB receptors on human placenta is 95 nM. medchemexpress.comnih.gov In human pulmonary artery tissue, the Kd for ETB was determined to be 1.1 µM. nih.gov This indicates a degree of selectivity for the ETA receptor over the ETB receptor. medchemexpress.com
| Receptor Subtype | Tissue/Cell Type | Binding Constant (Ki/Kd) |
|---|---|---|
| ETA | Human Smooth Muscle Cells | 4.7 nM (Ki) medchemexpress.commedchemexpress.com |
| ETA | Human Pulmonary Artery | 12.5 nM (Kd) nih.gov |
| ETB | Human Placenta | 95 nM (Ki) medchemexpress.comnih.gov |
| ETB | Human Pulmonary Artery | 1.1 µM (Kd) nih.gov |
Bosentan functions as a competitive antagonist, directly competing with ET-1 for binding sites on both ETA and ETB receptors. nih.govmedchemexpress.comdrugbank.com This mode of action means that bosentan reversibly binds to the receptors without activating them, thereby preventing ET-1 from binding and initiating its biological effects. picmonic.comyoutube.com The antagonism has been demonstrated in functional assays where bosentan competitively inhibited ET-1-induced contractions in isolated rat aorta (an ETA-mediated response) and sarafotoxin S6c-induced contractions in rat trachea (an ETB-mediated response). nih.gov
Downstream Cellular and Molecular Signaling Modulation
By blocking the interaction of ET-1 with its receptors, bosentan modulates the downstream signaling pathways that are typically activated by this potent peptide.
Endothelin-1 (B181129) is one of the most potent vasoconstrictors known, and its effects are primarily mediated through the ETA receptor on vascular smooth muscle cells. picmonic.compatsnap.com Activation of ETA receptors by ET-1 triggers a cascade of intracellular events, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction. patsnap.com Bosentan, by competitively blocking ETA receptors, directly inhibits this signaling pathway, leading to vasodilation and a decrease in vascular resistance. picmonic.comyoutube.com This is a key mechanism behind its therapeutic use in conditions such as pulmonary arterial hypertension. nih.gov
Beyond its role in vasoconstriction, ET-1 is also implicated in processes of cell proliferation, hypertrophy, and fibrosis, which contribute to tissue remodeling. nih.gov Both ETA and ETB receptors are known to promote the proliferation of pulmonary artery smooth muscle cells. uclouvain.be By antagonizing these receptors, bosentan has been shown to inhibit these proliferative and remodeling processes. picmonic.com In animal models, bosentan has been observed to prevent vascular hypertrophy and cardiac remodeling. nih.govnih.gov Furthermore, bosentan treatment has been associated with a reduction in markers of vascular remodeling and a marked attenuation of pulmonary vascular cell proliferation. nih.gov This suggests that bosentan's mechanism of action extends to interfering with the long-term structural changes that occur in certain cardiovascular diseases. nih.govmdpi.com
Influence on Inflammatory Signaling Cascades
This compound exerts significant influence over key inflammatory signaling cascades, contributing to its pharmacological effects beyond simple endothelin receptor antagonism. Research indicates that bosentan can modulate inflammatory processes by interfering with critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key aspect of bosentan's anti-inflammatory action. In experimental models of angiotensin II-induced end-organ damage, bosentan treatment has been shown to inhibit the activation of NF-κB. ahajournals.orgnih.gov This inhibitory effect is independent of blood pressure reduction, as control treatments that lowered blood pressure without endothelin receptor blockade did not prevent NF-κB activation. ahajournals.orgnih.gov The mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB in various cell types, including endothelium, vascular smooth muscle cells, and infiltrating inflammatory cells. nih.gov Consequently, bosentan markedly reduces the expression of NF-κB-regulated genes, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for leukocyte adhesion and infiltration into tissues. ahajournals.org This leads to a diminished infiltration of monocytes and macrophages. ahajournals.orgnih.gov Further studies in models of pulmonary contusion have confirmed that bosentan administration leads to a decrease in NF-κB levels in lung tissue, alongside reductions in other inflammatory and hypoxia-related markers. nih.govnih.gov
In addition to the NF-κB pathway, bosentan has been shown to interact with the p38 MAPK signaling cascade. The p38 MAPK pathway is involved in the synthesis of pro-inflammatory cytokines and plays a critical role in cellular responses to stress. researchgate.netmdpi.com In the context of viral myocarditis, bosentan was found to enhance viral load through an endothelin-1 receptor type A (ET-A)-mediated activation of p38 MAPK. researchgate.net Conversely, other research suggests that bosentan's anti-inflammatory effects involve the downregulation of cytokine production. researchgate.netnih.gov For example, in a mouse model of superoxide anion-induced inflammation, bosentan treatment inhibited the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This modulation of cytokine balance points to a complex, context-dependent interaction of bosentan with inflammatory signaling.
The table below summarizes key research findings on the effects of bosentan on inflammatory markers and signaling molecules.
| Parameter | Experimental Model | Key Finding |
| NF-κB DNA Binding Activity | Angiotensin II-Induced Renal Damage in Rats | Significantly reduced by bosentan compared to untreated or hydralazine-treated groups. ahajournals.org |
| NF-κB, TNF-α, HIF-1α Levels | Experimental Blunt Thoracic Trauma in Rats | Significantly decreased in lung tissue following bosentan treatment compared to non-treated groups. nih.govnih.gov |
| ICAM-1 & VCAM-1 Expression | Angiotensin II-Induced Renal Damage in Rats | Markedly reduced by bosentan, leading to diminished macrophage infiltration. nih.gov |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Superoxide Anion-Induced Inflammation in Mice | Production was inhibited by bosentan in both paw skin and spinal cord. nih.gov |
| Anti-inflammatory Cytokine (IL-10) | Superoxide Anion-Induced Inflammation in Mice | Production was enhanced by bosentan in both paw skin and spinal cord. nih.gov |
Role of Endothelin-1 in Disease Pathogenesis and its Modulation by this compound
Endothelin-1 (ET-1) is a potent 21-amino acid peptide, primarily produced by vascular endothelial cells, that plays a critical role in various physiological processes and the pathogenesis of numerous diseases. nih.govoup.com ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin type A (ET-A) receptor and the endothelin type B (ET-B) receptor. nih.govoup.com The activation of these receptors triggers a cascade of cellular events that are implicated in the development and progression of cardiovascular, fibrotic, and inflammatory conditions. nih.govmdpi.com
The pathogenic roles of ET-1 are diverse. Its most well-characterized effect is potent vasoconstriction, mediated primarily through ET-A receptors on vascular smooth muscle cells. nih.govnih.gov Dysregulation of the ET-1 system, often characterized by elevated plasma or tissue levels of ET-1, is a hallmark of several diseases, including pulmonary arterial hypertension (PAH), atherosclerosis, heart failure, and idiopathic pulmonary fibrosis. nih.govoup.commdpi.com In PAH, for instance, ET-1 contributes to increased pulmonary vascular resistance not only through vasoconstriction but also by promoting the proliferation of pulmonary artery smooth muscle cells, leading to vascular remodeling. oup.comahajournals.orgahajournals.org Beyond its vascular effects, ET-1 is a key mediator of fibrosis, driving fibroblast activation, proliferation, and differentiation into myofibroblasts, which results in excessive collagen deposition. nih.gov ET-1 also possesses pro-inflammatory properties, stimulating the production of inflammatory cytokines such as TNF-α, IL-1, and IL-6, and promoting leukocyte adhesion. nih.govmdpi.com
The table below summarizes the pathological roles of Endothelin-1 in various disease states.
| Disease Category | Pathogenic Role of Endothelin-1 |
| Cardiovascular Diseases (e.g., PAH, Atherosclerosis) | Induces potent vasoconstriction, promotes vascular smooth muscle cell proliferation and remodeling, stimulates inflammation, and activates platelets. oup.comoup.commdpi.com |
| Fibrotic Disorders (e.g., Idiopathic Pulmonary Fibrosis) | Drives fibroblast activation, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition. nih.gov |
| Inflammatory Conditions | Stimulates the synthesis of pro-inflammatory cytokines (TNF-α, IL-1, IL-6), enhances expression of leukocyte adhesion molecules. nih.govmdpi.com |
| Infectious Diseases (e.g., Sepsis, Pneumonia, Malaria) | Contributes to vascular dysfunction, inflammation, and coagulation cascades. nih.gov |
This compound is a nonpeptide, orally active dual antagonist of both ET-A and ET-B receptors. ahajournals.orgpatsnap.com By competitively inhibiting the binding of ET-1 to its receptors, bosentan effectively blocks the downstream signaling pathways responsible for the peptide's deleterious effects. youtube.comyoutube.com This blockade leads to vasodilation of both pulmonary and systemic vascular beds, inhibition of vascular remodeling, and anti-inflammatory effects. patsnap.comrevportcardiol.org In experimental models of overcirculation-induced pulmonary hypertension, bosentan completely prevented the development of increased pulmonary artery pressure and arteriolar medial hypertrophy, suggesting a causal link between ET-1 system activation and the disease. ahajournals.org
Pharmacokinetics and Pharmacodynamics Research of Bosentan Hydrate
Absorption Dynamics and Bioavailability Studies
Studies have investigated how bosentan (B193191) hydrate (B1144303) is absorbed into the bloodstream and the extent to which it becomes available to the body's tissues.
Systemic Exposure and Absolute Bioavailability in Healthy Subjects and Patient Populations
In healthy subjects, the absolute bioavailability of bosentan is approximately 50% following oral administration. drugbank.comwikipedia.orgfda.goveuropa.eueuropa.eunih.govhres.ca Maximum plasma concentrations are typically reached within 3–5 hours. wikipedia.orgfda.goveuropa.eueuropa.eu
Limited data in patient populations, specifically adult PAH patients, indicate that the systemic exposure to bosentan is approximately 2-fold greater compared to healthy adult subjects. wikipedia.orgfda.goveuropa.eueuropa.euhres.cahres.canih.gov Pediatric pharmacokinetic data have shown that bosentan plasma concentrations in children with PAH aged 1 to 15 years were, on average, lower than in adult patients. europa.eumedsafe.govt.nz Studies suggest that increasing the dose above 2 mg/kg body weight or increasing the dosing frequency from twice daily to three times daily did not significantly increase systemic exposure in the pediatric population. europa.eutga.gov.aueuropa.eu
| Population | Absolute Bioavailability (Oral) | Time to Peak Plasma Concentration (Tmax) | Systemic Exposure Compared to Healthy Adults |
| Healthy Subjects | Approximately 50% drugbank.comwikipedia.orgfda.goveuropa.eueuropa.eunih.govhres.canih.gov | 3–5 hours wikipedia.orgfda.goveuropa.eueuropa.eu | 1x |
| Adult PAH Patients | Not explicitly stated, but systemic exposure is higher wikipedia.orgfda.goveuropa.eueuropa.euhres.cahres.canih.gov | Not explicitly stated | Approximately 2-fold greater wikipedia.orgfda.goveuropa.eueuropa.euhres.cahres.canih.gov |
| Pediatric PAH Patients | Not explicitly stated | Not explicitly stated | Lower than adult patients europa.eumedsafe.govt.nztga.gov.aueuropa.eu |
Factors Influencing Oral Absorption of Bosentan Hydrate
The oral absorption of this compound is not significantly affected by the presence of food. drugbank.comfda.goveuropa.eueuropa.eunih.govhres.ca
In pediatric patients, particularly neonates, factors such as slower gut transit time due to delayed gastric emptying and reduced motility, the presence of mucus in the stomach, and modifications in gastric pH may contribute to variability in oral absorption. tga.gov.au
Distribution Characteristics and Plasma Protein Binding Research
Understanding how this compound is distributed throughout the body and its interaction with plasma proteins is important for determining its concentration at target sites and its elimination rate.
Volume of Distribution Across Different Human Cohorts
The volume of distribution of bosentan is approximately 18 liters, as determined after a single intravenous dose of 250 mg in healthy subjects. drugbank.comfda.goveuropa.eueuropa.eunih.govhres.cahres.ca Another source indicates a volume of distribution of 30 L. nih.gov
Based on available data, the pharmacokinetics of bosentan, including its volume of distribution, are not expected to be significantly influenced by gender, body weight, race, or age in the adult population. fda.govhres.ca Kinetic data in children under 3 years are limited. hres.ca
| Cohort | Volume of Distribution (Vss) |
| Healthy Subjects | Approximately 18 L drugbank.comfda.goveuropa.eueuropa.eunih.govhres.cahres.ca or 30 L nih.gov |
Plasma Protein Binding Dynamics and Its Research Implications (e.g., Albumin Interactions)
Bosentan is highly bound to plasma proteins, with binding exceeding 98%. drugbank.comfda.goveuropa.eueuropa.eunih.govhres.canih.govmedsafe.govt.nzeuropa.euopenaccessjournals.comdrugs.comrwandafda.gov.rwfda.gov The primary protein involved in this binding is albumin. drugbank.comfda.goveuropa.eueuropa.eunih.govhres.canih.goveuropa.euopenaccessjournals.comdrugs.comrwandafda.gov.rwfda.gov
In vitro studies have shown that plasma protein binding of bosentan can be saturable at concentrations above 20 µg/ml. fda.gov
Metabolic Pathways and Metabolite Characterization of this compound
Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzymes CYP2C9 and CYP3A4. drugbank.comfda.goveuropa.eunih.govhres.camedsafe.govt.nznih.govopenaccessjournals.comdrugs.comrwandafda.gov.rwfda.govpharmacompass.com CYP2C19 may also play a role in its metabolism. drugbank.comfda.goveuropa.eunih.govmedsafe.govt.nzdrugs.comrwandafda.gov.rwpharmacompass.com
Three metabolites of bosentan have been identified in human plasma. drugbank.comeuropa.eunih.govhres.camedsafe.govt.nzdrugs.comrwandafda.gov.rwfda.govpharmacompass.com Only one of these metabolites, referred to as Ro 48-5033, is pharmacologically active. drugbank.comfda.goveuropa.eunih.govhres.cadrugs.comrwandafda.gov.rwfda.govpharmacompass.com This active metabolite may contribute 10% to 20% of the total pharmacological activity of the parent compound. drugbank.comfda.govnih.govdrugs.comrwandafda.gov.rwpharmacompass.com In adult patients, the exposure to the active metabolite is greater than in healthy subjects. europa.euhres.ca
Bosentan is also an inducer of CYP2C9 and CYP3A4, and possibly CYP2C19. fda.goveuropa.eumedsafe.govt.nzdrugs.comrwandafda.gov.rwfda.gov This auto-induction of metabolizing enzymes can lead to a gradual decrease in plasma concentrations of bosentan upon multiple dosing, with steady-state concentrations reaching 50-65% of those seen after a single dose in healthy adults. fda.goveuropa.eueuropa.eudrugs.com Steady-state conditions are typically reached within 3–5 days. europa.euopenaccessjournals.com
The primary route of elimination for bosentan and its metabolites is biliary excretion following hepatic metabolism. drugbank.comfda.goveuropa.eunih.govmedsafe.govt.nzpharmacompass.com Less than 3% of an administered oral dose is recovered in urine. fda.goveuropa.eumedsafe.govt.nz
| Metabolic Enzymes Involved | Number of Metabolites Identified | Pharmacologically Active Metabolite | Contribution of Active Metabolite to Total Activity | Primary Route of Elimination |
| CYP2C9, CYP3A4 (major); CYP2C19 (possible) drugbank.comfda.goveuropa.eunih.govhres.camedsafe.govt.nznih.govopenaccessjournals.comdrugs.comrwandafda.gov.rwfda.govpharmacompass.com | Three drugbank.comeuropa.eunih.govhres.camedsafe.govt.nzdrugs.comrwandafda.gov.rwfda.govpharmacompass.com | Ro 48-5033 drugbank.comfda.goveuropa.eunih.govhres.cadrugs.comrwandafda.gov.rwfda.govpharmacompass.com | 10%–20% drugbank.comfda.govnih.govdrugs.comrwandafda.gov.rwpharmacompass.com | Biliary excretion drugbank.comfda.goveuropa.eunih.govmedsafe.govt.nzpharmacompass.com |
Role of Cytochrome P450 Isoenzymes (CYP2C9, CYP3A4, CYP2C19) in this compound Biotransformation
The primary cytochrome P450 isoenzymes responsible for the metabolism of bosentan are CYP2C9 and CYP3A4. europa.eudrugbank.comnih.govnih.govnih.gov In vitro data also suggest a possible role of CYP2C19 in bosentan's metabolism. europa.eurwandafda.gov.rwnih.govfda.goveuropa.eu Bosentan is not only a substrate for these enzymes but also acts as an inducer of CYP2C9 and CYP3A4, and potentially CYP2C19. europa.eurwandafda.gov.rwnih.govfda.goveuropa.eumedsafe.govt.nz This induction can lead to decreased plasma concentrations of other medicinal products metabolized by these isoenzymes when co-administered with bosentan. fda.goveuropa.eumedsafe.govt.nz Conversely, inhibition of CYP2C9 and CYP3A4 can increase bosentan plasma concentrations. fda.govnih.goveuropa.eumedsafe.govt.nzfffenterprises.com For instance, co-administration with ketoconazole, a potent CYP3A4 inhibitor, has been shown to approximately double the exposure to bosentan. nih.govresearchgate.net
Identification and Pharmacological Activity Assessment of this compound Metabolites
Bosentan forms three known metabolites in humans. europa.eurwandafda.gov.rwdrugbank.comfda.govnih.goveuropa.eu One of these metabolites, referred to as Ro 48-5033, is pharmacologically active. europa.eurwandafda.gov.rwdrugbank.comnih.govfda.govnih.goveuropa.eufda.govhres.ca This active metabolite may contribute between 10% and 20% to the total pharmacological effect of the parent compound. rwandafda.gov.rwdrugbank.comfda.govfda.govhres.ca The exposure to the active metabolite is reported to be greater in adult patients with PAH compared to healthy subjects. europa.eueuropa.euhres.ca In patients with evidence of cholestasis, the exposure to the active metabolite may be further increased. europa.eueuropa.euhres.ca
Research on Auto-induction Phenomena Associated with this compound Metabolism
Bosentan has been shown to induce its own metabolism, a phenomenon known as auto-induction. europa.eurwandafda.gov.rwfda.govfffenterprises.comfda.govresearchgate.net This auto-induction primarily involves the CYP2C9 and CYP3A4 isoenzymes. europa.eurwandafda.gov.rwnih.govfda.govmedsafe.govt.nzresearchgate.net Upon multiple dosing, plasma concentrations of bosentan gradually decrease, typically to 50-65% of the levels observed after a single dose. europa.eurwandafda.gov.rwfda.govfffenterprises.com This decrease is attributed to the auto-induction of metabolizing liver enzymes, leading to increased clearance over time. europa.eurwandafda.gov.rwfda.govresearchgate.netresearchgate.net Steady-state concentrations are usually achieved within 3-5 days of multiple dosing. europa.eurwandafda.gov.rwfda.govfffenterprises.com
Elimination Kinetics and Excretion Routes of this compound
The elimination of bosentan and its metabolites from the body primarily occurs through hepatic metabolism followed by biliary excretion. europa.eurwandafda.gov.rwdrugbank.comnih.govfda.govnih.govnih.goveuropa.eufffenterprises.commims.com
Determination of Terminal Half-life and Factors Influencing It
The terminal elimination half-life of bosentan in healthy adult subjects is approximately 5 hours. rwandafda.gov.rwdrugbank.comnih.govmims.com Some studies report a terminal half-life of around 5.4 hours. europa.eunih.govresearchgate.netresearchgate.net Upon multiple dosing, the half-life remains largely unchanged at steady state, despite the decrease in plasma concentrations due to auto-induction. nih.govresearchgate.net Factors that can influence bosentan pharmacokinetics, and potentially its half-life, include liver function and drug interactions. Hepatic impairment, particularly moderate to severe, can significantly increase exposure to bosentan. fda.govfffenterprises.comfda.gov Drug interactions with inhibitors or inducers of CYP2C9 and CYP3A4 can also impact bosentan concentrations and clearance. fda.govnih.goveuropa.eumedsafe.govt.nzfffenterprises.com
Pharmacokinetic Parameters of this compound
| Parameter | Value (Healthy Adults) | Value (PAH Patients) | Source Indices |
| Absolute Bioavailability | ~50% | Not specified | europa.eudrugbank.comnih.govfda.gov |
| Time to Peak Concentration (Tmax) | 3-5 hours | Not specified | europa.eurwandafda.gov.rwmims.com |
| Protein Binding | >98% | >98% | europa.eudrugbank.comnih.govfda.gov |
| Volume of Distribution (Vss) | ~18 L (single dose) | ~30 L (multiple dose) | europa.eunih.govnih.govmedsafe.govt.nz |
| Total Clearance (single IV) | 8.2 L/h | ~4 L/h | europa.eufda.govmedsafe.govt.nzfffenterprises.com |
| Terminal Half-life (t1/2) | ~5 hours / 5.4 hours | 5.4 hours (steady state) | europa.eurwandafda.gov.rwdrugbank.comnih.govnih.govresearchgate.netresearchgate.netmims.com |
Contribution of Excretion Routes
| Excretion Route | Contribution to Elimination | Source Indices |
| Biliary | Major | europa.eudrugbank.comnih.govnih.govnih.govmims.com |
| Renal | Minor (<3% unchanged drug) | europa.eurwandafda.gov.rwnih.govfda.goveuropa.eufffenterprises.commpa.se |
Influence of Hepatic and Renal Impairment
| Impairment Type | Effect on Bosentan Plasma Concentration | Effect on Metabolite Plasma Concentration | Source Indices |
| Mild Hepatic (Child-Pugh A) | Not significantly altered | Not specified | rwandafda.gov.rwfda.govfffenterprises.com |
| Moderate/Severe Hepatic | Expected to increase significantly | Expected to increase | fda.govfffenterprises.comfda.gov |
| Severe Renal (CrCl 15-30 mL/min) | Essentially unchanged | Increased ~2-fold | europa.eunih.govfda.govfffenterprises.commpa.semedsinfo.com.au |
Pharmacokinetic Variability and Special Population Research
Research into the pharmacokinetic variability of this compound across different patient populations is crucial for understanding its behavior and potential differences in exposure.
Pediatric Pharmacokinetics of this compound
Studies have investigated the pharmacokinetics of this compound in pediatric patients with pulmonary arterial hypertension (PAH). Systemic exposure to bosentan in children with PAH has been observed to be lower than in adults with PAH. medsafe.govt.nzresearchgate.net The reason for this difference is not fully clear and may be related to increased hepatic metabolism and excretion in children. europa.eu
Pharmacokinetic studies in pediatric patients have evaluated different dosing regimens. In a study of children aged 3 to 15 years with PAH, various doses were assessed. virginia.edu Another study in children aged 2 to 12 years evaluated the pharmacokinetics of a dispersible tablet formulation at doses of 2 mg/kg and 4 mg/kg twice daily. virginia.edu These dosing strategies resulted in similar bosentan concentrations. virginia.edu
Data from pediatric studies indicate that the mean AUC values of bosentan in children treated with different doses were lower than those observed in adult patients receiving 125 mg twice daily. hres.ca
| Patient Population | Dose (twice daily) | Mean AUC (ng·h/mL) |
| Pediatric (3-15 years) | 31.25 mg | 3496 hres.ca |
| Pediatric (3-15 years) | 62.5 mg | 5428 hres.ca |
| Pediatric (3-15 years) | 125 mg | 6124 hres.ca |
| Adult | 125 mg | 8149 hres.ca |
Pediatric pharmacokinetic data in children aged 1 to 15 years have shown that bosentan plasma concentrations were, on average, lower than in adult patients. europa.eu Increasing the dose or dosing frequency above 2 mg/kg did not substantially increase concentrations. europa.eu
Impact of Hepatic Impairment on this compound Pharmacokinetics
The liver plays a significant role in the metabolism and elimination of this compound. researchgate.netnih.gov Evidence suggests that liver impairment could significantly increase exposure to bosentan. fda.govrwandafda.gov.rw
In patients with mild hepatic impairment (Child-Pugh class A), no clinically relevant changes in the pharmacokinetics of bosentan have been observed. researchgate.neteuropa.euhres.ca The steady-state AUC of bosentan was only slightly higher (9%) in patients with mild hepatic impairment compared to healthy volunteers, while the AUC of the active metabolite, Ro 48-5033, was increased by 33%. europa.euhres.ca
The pharmacokinetics of bosentan have not been studied in patients with moderate or severe hepatic impairment (Child-Pugh class B or C). europa.euhres.cafda.gov Due to the expected marked impairment of elimination in such patients and an increased risk of hepatotoxicity, bosentan is generally avoided or contraindicated in this population. medsafe.govt.nzeuropa.eufda.govrwandafda.gov.rw
Pharmacodynamic Response and Biomarker Research
This compound exerts its therapeutic effects by influencing the endothelin pathway and subsequently impacting hemodynamic parameters.
Endothelin-1 (B181129) Plasma Level Modulation by this compound
Bosentan is a dual endothelin receptor antagonist, blocking the effects of endothelin-1 (ET-1) at both ETA and ETB receptors. lgmpharma.comdrugbank.comhres.ca ET-1 is a potent vasoconstrictor, and its concentrations are elevated in the plasma and lung tissue of patients with PAH, suggesting a pathogenic role in the disease. lgmpharma.comdrugbank.com
Studies have shown that bosentan treatment can attenuate the increase in endothelin-1 levels in lung tissue in animal models of pulmonary hypertension. nih.gov This aligns with its mechanism of action as an endothelin receptor antagonist, counteracting the effects of elevated ET-1.
Hemodynamic Responses and Their Correlation with this compound Plasma Concentrations
Bosentan's pharmacodynamic effects include decreasing pulmonary and systemic vascular resistance, which leads to an increase in cardiac output without increasing heart rate. drugbank.comhres.ca These are key hemodynamic responses relevant to the treatment of PAH.
In Vivo Skin Microcirculation Responses to Endothelin-1 Antagonism
Research into the in vivo effects of this compound on skin microcirculation, particularly in the context of endothelin-1 (ET-1) antagonism, has provided insights into its pharmacodynamic actions. Bosentan is characterized as a dual endothelin receptor antagonist, exhibiting affinity for both ETA and ETB receptors. nih.govdrugbank.comeuropa.eu ET-1 is a potent vasoconstrictor, and its effects are mediated through these receptors located on endothelial and vascular smooth muscle cells. drugbank.comeuropa.eu Elevated levels of ET-1 are observed in various cardiovascular and connective tissue disorders, including conditions affecting the microvasculature. europa.eu
Studies in healthy volunteers have demonstrated that bosentan can reverse the vasoconstrictor effect induced by intradermally injected ET-1 in the skin microcirculation. nih.gov This finding supports the mechanism of action where bosentan blocks the binding of ET-1 to its receptors, thereby counteracting the vasoconstriction that ET-1 would otherwise cause. drugbank.com
While studies in healthy subjects show a reversal of ET-1 induced vasoconstriction in the skin microcirculation nih.gov, research in specific patient populations has yielded varied results regarding the impact on microvascular structure and function. For instance, a pilot study investigating the effect of bosentan in patients with limited cutaneous systemic sclerosis (lcSSc), a condition often associated with microvascular dysfunction like Raynaud's phenomenon, did not observe significant changes in vasodilator responses, capillary permeability, or capillary density after treatment with bosentan for 16 weeks. nih.gov This suggests that while bosentan can acutely antagonize ET-1's vasoconstrictive effects, its ability to induce structural improvements in the microvasculature in certain disease states over a limited timeframe may be less pronounced.
Further investigations, including those exploring alternative delivery methods like iontophoresis for local skin delivery of endothelin receptor antagonists such as bosentan, have also been conducted. However, studies in both animals and humans using iontophoresis of bosentan did not consistently show a significant increase in skin blood flux compared to control, indicating complexities in achieving local microcirculatory effects via this route. researchgate.net
The observed effects on skin microcirculation are directly related to bosentan's antagonism of endothelin receptors. nih.govdrugbank.com By blocking ET-1's action, bosentan promotes vasodilation, which can influence blood flow in the microvascular beds of the skin. drugbank.comeuropa.eu The extent and nature of this influence can be dependent on factors such as the dose administered and the underlying physiological or pathophysiological state of the microvasculature. nih.gov
Data Table: Summary of Skin Microcirculation Findings
| Study Population | Intervention | Key Finding on Skin Microcirculation | Citation |
| Healthy Human Subjects | Single oral and intravenous doses of bosentan | Reversed the vasoconstrictor effect of intradermally injected ET-1. | nih.gov |
| Patients with lcSSc | Bosentan treatment (16 weeks) | No significant changes in vasodilator responses, capillary permeability, or capillary density. | nih.gov |
| Rats and Humans | Iontophoresis of bosentan | Did not consistently show a significant increase in skin blood flux. | researchgate.net |
Detailed Research Findings:
Studies in healthy volunteers using single ascending oral and intravenous doses of bosentan measured skin responses to intradermally injected ET-1. The results indicated that bosentan was effective in reversing the vasoconstrictor effect of ET-1 in the skin microcirculation, demonstrating its pharmacodynamic activity at the microvascular level. nih.gov
In the study involving patients with limited cutaneous systemic sclerosis, despite bosentan's known mechanism of action, the 16-week treatment period did not lead to significant structural improvements in the microvasculature as assessed by changes in vasodilator responses to acetylcholine (B1216132) and sodium nitroprusside, capillary permeability, or capillary density. nih.gov While levels of the endothelial activation marker vascular cell adhesion molecule did not change, a significant decrease in thrombomodulin levels was observed after 12 weeks of treatment. nih.gov
Research exploring iontophoresis as a method for local delivery of bosentan to the skin in rats and humans aimed to assess its impact on skin blood flux. These studies, however, did not find a significant increase in skin blood flux with bosentan iontophoresis compared to control, suggesting limitations in this delivery approach for achieving substantial microcirculatory changes. researchgate.net
Preclinical and Translational Research of Bosentan Hydrate
In Vitro Pharmacological Studies
In vitro research has focused on characterizing bosentan's interaction with endothelin receptors and its effects on cellular processes.
Receptor Binding Assays Utilizing Radiolabeled Ligands
In vitro studies have demonstrated that bosentan (B193191) competitively antagonizes the specific binding of [125I]-labeled ET-1 to ETA receptors on human smooth muscle cells and ETB receptors on human placenta cells. selleckchem.commedchemexpress.comselleckchem.com Bosentan also inhibits the binding of selective ETB ligands on porcine trachea. selleckchem.comselleckchem.com The in vitro binding affinity (Ki) of bosentan for ETA receptors on human smooth muscle cells is reported as 4.7 nM, while its affinity for ETB receptors on human smooth muscle or placenta cells is 41 nM or 95 nM, respectively. medchemexpress.commedchemexpress.com This indicates a slightly higher affinity for ETA receptors compared to ETB receptors. drugbank.combiocrick.comtargetmol.comapexbt.com Bosentan exhibits specificity for ET receptors, as its binding to 40 other peptides, prostaglandins, ions, and neurotransmitters is not significantly affected. selleckchem.comselleckchem.com
Here is a summary of in vitro binding affinities:
| Receptor Type | Cell Type | Binding Affinity (Ki) | Reference |
| ETA | Human smooth muscle cells | 4.7 nM | medchemexpress.comselleckchem.commedchemexpress.com |
| ETB | Human smooth muscle cells | 41 nM | medchemexpress.commedchemexpress.com |
| ETB | Human placenta cells | 95 nM | medchemexpress.comselleckchem.commedchemexpress.com |
Cell-Based Functional Assays (e.g., Smooth Muscle Cell Contraction, Proliferation Inhibition)
Bosentan has been shown to competitively inhibit contractions induced by ET-1 in isolated rat aorta (mediated by ETA receptors) and by the selective ETB agonist sarafotoxin S6C in rat trachea. selleckchem.comselleckchem.com The pA2 values, a measure of antagonist potency, were reported as 7.2 for ET-1 induced contractions in rat aorta and 6.0 for sarafotoxin S6C induced contractions in rat trachea. selleckchem.comselleckchem.com Bosentan also inhibits the endothelium-dependent relaxation to sarafotoxin S6C in rabbit superior mesenteric artery (pA2 = 6.7). selleckchem.comselleckchem.com
Furthermore, in vitro studies have indicated that bosentan can improve human endothelial cell function and reduce neointimal and smooth muscle proliferation. targetmol.com Bosentan treatment has also been shown to prevent the proliferation of pulmonary endothelial and smooth muscle cells in animal models, suggesting an antiproliferative effect. nih.gov In human dermal fibroblasts, bosentan at concentrations of 10, 20, and 40 µM was used to evaluate cell viability and its capacity to counteract the antiangiogenic effects of systemic sclerosis sera. medchemexpress.combiocrick.com Bosentan significantly increased cell viability and offset the antiangiogenic effects of systemic sclerosis sera on dermal microvascular endothelial cells. biocrick.comapexbt.com
In Vivo Animal Model Research
In vivo studies using various animal models have been crucial in understanding bosentan's effects on different disease states and hemodynamic parameters.
Cardiovascular Disease Models (e.g., Pulmonary Arterial Hypertension, Congestive Heart Failure, Myocardial Infarction)
In animal models of pulmonary hypertension, chronic oral administration of bosentan has been shown to reduce pulmonary vascular resistance and reverse pulmonary vascular and right ventricular hypertrophy. europa.eueuropa.euhres.caefda.gov.ethres.cahres.ca In a rat model of hypoxia-induced PAH, pretreatment with bosentan prevented the acute pulmonary vasoconstrictor response to hypoxia and the development of PAH and remodeling of small pulmonary arteries. openaccessjournals.com When introduced after hypoxia exposure, bosentan was able to improve pulmonary artery pressure and pulmonary vascular remodeling. openaccessjournals.com
In models of congestive heart failure (CHF), long-term treatment with bosentan has markedly increased survival, improved hemodynamics, and reduced cardiac remodeling in rats. selleckchem.comselleckchem.com Bosentan decreased arterial blood pressure to a similar extent as an angiotensin-converting enzyme (ACE) inhibitor in these models. selleckchem.comselleckchem.com
In rats with CHF after acute myocardial infarction (MI), administration of bosentan significantly decreased arterial blood pressure and showed an additive effect to that of an ACE inhibitor. selleckchem.comselleckchem.com Studies in rat models of MI have also evaluated the cardioprotective potential of bosentan during myocardial ischemia-reperfusion. nih.govresearchgate.netnih.gov Administration of bosentan slightly improved hemodynamic effects, decreased myocardial oxygen consumption, significantly attenuated the rise in malondialdehyde levels (a marker of lipid peroxidation), and reduced the loss of myocardial creatine (B1669601) kinase-MB (CK-MB) isoenzyme activity. nih.gov Bosentan administration also significantly reduced the percentage area of fiber loss and infarct area. nih.gov In a rat MI model, bosentan treatment, initiated before MI and continued for several days, led to a significant diminution of MI mortality, although morphometric methods did not show significant differences in infarct size between treated and untreated groups. researchgate.netnih.gov Bosentan also influenced plasma leptin levels in this model. biocrick.comresearchgate.netnih.gov
In a study using a diabetic atherosclerosis animal model (ApoE-/- mice fed a high-fat diet), bosentan administration resulted in lower atherosclerosis burden and amelioration of atherosclerotic lesions. mdpi.com Bosentan also significantly ameliorated levels of matrix metalloproteinase-3 (MMP-3), MMP-9, and tissue inhibitor of metalloproteinases-1 (TIMP-1). mdpi.com
Fibrotic Disease Models (e.g., Bleomycin-Induced Interstitial Pulmonary Fibrosis)
Bosentan has been investigated in animal models of fibrotic diseases, particularly pulmonary fibrosis. In an animal model of pulmonary fibrosis, bosentan reduced collagen deposition in the lungs. europa.eueuropa.euhres.caefda.gov.ethres.cahres.ca In a rat model of bleomycin-induced pulmonary fibrosis, bosentan at doses of 100 mg/kg/day for up to four weeks decreased pulmonary interstitial fibrosis by reducing collagen deposition in the lungs. hres.ca Studies in bleomycin-induced pulmonary fibrosis in rats have shown that bosentan treatment resulted in significantly greater exercise capacity, a trend towards lower right ventricular systolic pressure (RVSP), significantly less right ventricular hypertrophy, and significantly lower hydroxyproline (B1673980) content in lung tissue (a marker of fibrosis) compared to untreated animals. nih.gov
Combination therapy with bosentan and imatinib (B729) was studied in a mouse model of bleomycin-induced pulmonary fibrosis. nih.gov The combination treatment prevented bleomycin-induced mortality and loss of body weight more effectively than the individual agents. nih.gov The combination therapy also attenuated bleomycin-induced increases in inflammatory cell counts, total proteins, lung wet/dry weight ratio, myeloperoxidase activity, and lung inflammatory cell infiltration. nih.gov On day 21, the combination therapy ameliorated bleomycin-induced increases in fibrosis score, collagen deposition, protein and gene expression of α-smooth muscle actin (SMA), mRNA levels of collagens-I and -III, and matrix metalloproteinase-9 and -2 activities more than monotherapy. nih.gov
Assessment of Hemodynamic Parameters in Animal Models
Assessment of hemodynamic parameters in animal models has provided quantitative data on bosentan's effects on the cardiovascular system. In animal models of pulmonary hypertension, chronic oral administration of bosentan reduced pulmonary vascular resistance. europa.eueuropa.euhres.caefda.gov.ethres.cahres.ca
In acute pulmonary hypertension pig models, intravenous administration of bosentan at doses of 3-10 mg/kg prevented acute pulmonary hypertension. hres.ca In a rat model of hypoxia-induced PAH, bosentan improved pulmonary artery pressure. openaccessjournals.com
In models of CHF, long-term treatment with bosentan improved hemodynamics in rats. selleckchem.comselleckchem.com Bosentan decreased arterial blood pressure in these models. selleckchem.comselleckchem.com Administration of bosentan in rats with CHF after acute MI significantly decreased arterial blood pressure. selleckchem.comselleckchem.com
In a study investigating the cardioprotective effects of bosentan during myocardial ischemia-reperfusion in rats, administration of bosentan slightly improved hemodynamic effects, including systolic arterial pressure, diastolic arterial pressure, and heart rate, which were recorded throughout the experimental period. nih.govnih.gov
In a study comparing bosentan with macitentan (B1675890) in preclinical models of systemic and pulmonary hypertension in rats, pharmacological effects on mean arterial pressure (MAP) and mean pulmonary arterial pressure (MPAP) were measured after single gavage administration. medchemexpress.commedchemexpress.com
| Animal Model | Parameter Measured | Bosentan Effect | Reference |
| Pulmonary Hypertension (Rat) | Pulmonary Vascular Resistance | Reduced | europa.eueuropa.euhres.caefda.gov.ethres.cahres.ca |
| Pulmonary Hypertension (Rat) | Pulmonary Artery Pressure | Improved (in hypoxia-induced model) | openaccessjournals.com |
| Acute Pulmonary Hypertension (Pig) | Acute Pulmonary Hypertension | Prevented (at 3-10 mg/kg IV) | hres.ca |
| Congestive Heart Failure (Rat) | Hemodynamics | Improved | selleckchem.comselleckchem.com |
| Congestive Heart Failure post-MI (Rat) | Arterial Blood Pressure | Significantly decreased | selleckchem.comselleckchem.com |
| Myocardial Ischemia-Reperfusion (Rat) | Hemodynamic effects | Slightly improved (systolic/diastolic BP, heart rate) | nih.govnih.gov |
| Systemic Hypertension (Rat) | Mean Arterial Pressure | Pharmacological effects measured after single gavage (comparison with macitentan) | medchemexpress.commedchemexpress.com |
| Pulmonary Hypertension (Rat) | Mean Pulmonary Arterial Pressure | Pharmacological effects measured after single gavage (comparison with macitentan) | medchemexpress.commedchemexpress.com |
Long-term Survival and Organ Remodeling Studies in Preclinical Models
Preclinical studies utilizing various animal models have provided crucial insights into the long-term effects of bosentan hydrate (B1144303) on survival and organ remodeling, particularly in the context of cardiovascular and fibrotic diseases. Research in animal models of pulmonary hypertension has consistently demonstrated that chronic oral administration of bosentan can reduce pulmonary vascular resistance and reverse pulmonary vascular and right ventricular hypertrophy. europa.euhres.ca This suggests a significant impact on the structural changes within the pulmonary vasculature and the heart secondary to elevated pulmonary pressures.
In models of chronic heart failure (CHF), long-term treatment with bosentan has been shown to markedly increase survival, improve hemodynamics, and positively influence cardiac remodeling in rats. selleckchem.com Bosentan administration in rats with CHF following acute myocardial infarction significantly decreased arterial blood pressure and exhibited an additive effect when combined with an angiotensin-converting enzyme (ACE) inhibitor. selleckchem.com
Beyond pulmonary and cardiac effects, preclinical efficacy has also been observed in models of essential hypertension, where bosentan demonstrated the ability to reduce blood pressure and mitigate end-organ damage. researchgate.net In an animal model of pulmonary fibrosis, bosentan treatment led to a reduction in collagen deposition in the lungs, indicating an anti-fibrotic effect. europa.euhres.ca Furthermore, bosentan has been shown to reverse the development of renal fibrosis in hypertensive mouse models and exhibit a strong antifibrotic effect in animal models of cardiac fibrosis. openaccessjournals.com
Studies investigating the antagonism of endothelin receptors by dual ETA/ETB blockers, including bosentan, have shown marked attenuation of peritoneal membrane structural and functional alterations induced by peritoneal dialysis fluid in experimental models. researchgate.net This suggests a potential role in preventing or reducing fibrosis and remodeling in the peritoneum.
In a rat model of hypoxia-induced pulmonary arterial hypertension (PAH), pretreatment with bosentan prevented the acute pulmonary vasoconstrictor response to hypoxia. Prolonged bosentan treatment initiated before hypoxia exposure prevented the development of PAH and the remodeling of small pulmonary arteries. openaccessjournals.com Notably, when bosentan was introduced two weeks after hypoxia exposure, it was still capable of improving pulmonary artery pressure and pulmonary vascular remodeling. openaccessjournals.com
The observed effects of bosentan in preclinical models, particularly its ability to attenuate or reverse organ remodeling and improve survival in various disease states characterized by elevated endothelin-1 (B181129) levels and subsequent vasoconstriction and fibrosis, underscore its potential therapeutic value. europa.euresearchgate.netopenaccessjournals.com These findings have been instrumental in supporting the investigation and use of bosentan in clinical conditions such as pulmonary arterial hypertension and systemic sclerosis. openaccessjournals.com
Here is a summary of key preclinical findings on long-term survival and organ remodeling:
| Preclinical Model | Key Finding on Survival | Key Finding on Organ Remodeling | Source |
| Rat model of Chronic Heart Failure | Markedly increased survival. | Improved hemodynamics and cardiac remodeling. | selleckchem.com |
| Animal models of Pulmonary HTN | Not explicitly stated as a primary endpoint in all sources | Reduced pulmonary vascular resistance, reversed pulmonary vascular and right ventricular hypertrophy. | europa.euhres.ca |
| Animal model of Pulmonary Fibrosis | Not explicitly stated. | Reduced collagen deposition in the lungs. | europa.euhres.ca |
| Hypertensive mouse models | Not explicitly stated. | Reversed renal fibrosis. | openaccessjournals.com |
| Animal models of Cardiac Fibrosis | Not explicitly stated. | Strong antifibrotic effect. | openaccessjournals.com |
| Hypoxia-induced PAH (Rat model) | Not explicitly stated. | Prevented/improved pulmonary artery pressure and vascular remodeling. | openaccessjournals.com |
Clinical Research Applications of Bosentan Hydrate
Therapeutic Efficacy Research in Pulmonary Arterial Hypertension
Clinical trials have demonstrated the effectiveness of bosentan (B193191) in improving exercise capacity, symptoms, and cardiopulmonary hemodynamics in patients with PAH. clinicaltrials.eunih.gov Studies have included patients with idiopathic PAH (IPAH), familial PAH, and PAH associated with connective tissue diseases, particularly systemic sclerosis. nih.govopenaccessjournals.com
Hemodynamic Improvements (e.g., Pulmonary Vascular Resistance, Cardiac Output) as Research Endpoints
Research has consistently shown that bosentan treatment leads to significant improvements in hemodynamic parameters in PAH patients. Studies have reported a significant increase in cardiac index and a significant reduction in pulmonary artery pressure, pulmonary vascular resistance, and mean right atrial pressure. europa.eueuropa.eu In one study, the difference in cardiac index at week 12 in favor of bosentan was 1.0 ± 0.2 L/min/m². Bosentan also significantly decreased pulmonary vascular resistance, while it increased with placebo (P ≤ 0.001). researchgate.net These improvements in hemodynamics were observed in both short-term and long-term follow-up periods. psu.edurevespcardiol.org
Exercise Capacity and Functional Class Enhancements as Objective Research Measures
Improvements in exercise capacity, commonly measured by the 6-minute walk distance (6MWD), and enhancements in WHO Functional Class are key objective endpoints in bosentan research for PAH. Clinical trials have consistently shown that bosentan improves 6MWD. In one study, patients treated with bosentan improved their 6MWD by a mean of 70 meters after 12 weeks compared to baseline, while those on placebo worsened by 6 meters, resulting in a treatment effect of 76 m (p = 0.021). nih.gov Another study reported a placebo-corrected increase in 6MWD of 53 meters after 16 weeks (p = 0.0079). europa.eu These improvements in exercise capacity have been shown to be sustained in long-term follow-up. revespcardiol.orgrevportcardiol.org
Bosentan Hydrate (B1144303) in Other Vasoconstrictive and Fibrotic Conditions
Beyond PAH, research has investigated the potential utility of bosentan in other conditions where endothelin-1 (B181129) plays a role, particularly those involving vasoconstriction and fibrosis.
Research in Systemic Sclerosis and Digital Ulcer Disease
Systemic sclerosis (SSc) is a connective tissue disease characterized by vascular damage and fibrosis, often leading to complications like digital ulcers. nibn.go.jpnih.gov Elevated endothelin-1 levels and receptor overexpression are characteristic of SSc. openaccessjournals.com Two randomized clinical trials have supported the efficacy of bosentan for the prevention of new digital ulcers in patients with SSc. openaccessjournals.comnih.gov The RAPIDS-1 trial showed a 48% reduction in the mean number of new ulcers with bosentan compared to placebo over 16 weeks. nih.gov The RAPIDS-2 trial demonstrated a 30% reduction in the occurrence of new digital ulcers over 24 weeks (mean 1.9 ± 0.2 with bosentan vs 2.7 ± 0.3 with placebo; p=0.04). nih.gov This effect appeared more pronounced in patients who presented with a higher number of digital ulcers at baseline. openaccessjournals.comnih.gov While bosentan has shown efficacy in preventing new digital ulcers, its effect on the healing of existing digital ulcers has not been consistently proven in these randomized studies. nih.gov
Studies in Hypoxia-Induced Pulmonary Hypertension
Research in animal models has investigated the effects of bosentan on hypoxia-induced pulmonary hypertension. In a rat model of hypoxia-induced PAH, pre-treatment with bosentan prevented the acute pulmonary vasoconstrictor response to hypoxia. openaccessjournals.com Prolonged bosentan treatment, introduced before hypoxia exposure, prevented the development of PAH and the remodeling of small pulmonary arteries. openaccessjournals.com Furthermore, when bosentan was introduced after the induction of hypoxia, it was able to improve pulmonary artery pressure and pulmonary vascular remodeling. openaccessjournals.com An animal study in neonatal piglets showed that bosentan attenuated acute hypoxia and postreoxygenation pulmonary hypertension, maintained nitric oxide levels during hypoxia, decreased leukocyte-mediated injury, and improved pulmonary function. nih.gov In this study, pulmonary vascular resistance increased to 491% of baseline in controls during hypoxia and remained elevated after reoxygenation, whereas in the bosentan group, it increased to only 160% of baseline by end-hypoxia and decreased to 76% at end-recovery. nih.gov
Investigations in Congenital Heart Defects with Associated Pulmonary Hypertension
Clinical research has investigated the role of bosentan hydrate in patients with pulmonary hypertension associated with congenital heart defects (CHD), including those with Eisenmenger syndrome. Studies have aimed to evaluate its impact on exercise capacity, functional class, and cardiopulmonary hemodynamics in this specific population.
In a retrospective analysis of patients with PAH-associated CHD, treatment with this compound resulted in improvements in the 6-minute walk distance (6MWD). The mean 6MWD increased from 298 ± 92 meters at baseline to 355 ± 82 meters at 3 months (P = 0.0002) and further to 364 ± 92 meters at the last follow-up (mean 15.2 ± 9.7 months) (P = 0.0001). nih.gov Functional class, assessed using the New York Heart Association (NYHA) classification, also showed favorable changes, with 13 out of 27 patients demonstrating improvement by at least one class at the last follow-up, while 14 remained stable. nih.gov Hemodynamic assessments in a subset of patients indicated a favorable effect on pulmonary blood flow and pulmonary vascular resistance. nih.gov
The BREATHE-5 trial, a placebo-controlled study, specifically evaluated bosentan in adults with Eisenmenger syndrome who were in WHO functional class III. This study demonstrated that bosentan significantly improved indexed pulmonary vascular resistance (PVRi) compared to placebo. nih.govpbs.gov.au Functional improvement was also observed, with a placebo-corrected improvement of +53 meters in the 6MWT. pbs.gov.au Additionally, 35% of bosentan-treated patients experienced an improvement in WHO Functional Class compared to 13% in the placebo group. pbs.gov.au
Exploratory Studies in Chronic Heart Failure
Exploratory studies have investigated the potential application of this compound in patients with severe chronic heart failure (CHF) and concomitant pulmonary hypertension. One large placebo-controlled study (AC-052-301/302, ENABLE 1 & 2) treated 1,611 patients with severe CHF for a mean duration of 1.5 years. europa.eu However, this study indicated an increased incidence of hospitalization due to CHF during the initial weeks of bosentan treatment, potentially linked to fluid retention. europa.eu No specific studies have definitively demonstrated beneficial effects of bosentan in patients with pulmonary hypertension and concomitant left ventricular dysfunction. europa.eu
Comparative Research and Combination Therapies Involving this compound
Research involving this compound has included comparative studies with other PAH therapies and investigations into the outcomes of combination therapy regimens.
Rationales and Outcomes of Combination Therapy Regimens in Research Settings
The rationale for combination therapy in PAH is to target different disease pathways simultaneously to achieve a more comprehensive therapeutic effect. Research has investigated the outcomes of combining this compound with other classes of PAH medications, such as prostacyclin analogues (e.g., epoprostenol, iloprost, treprostinil) and phosphodiesterase type-5 inhibitors. nih.govnih.govmims.comwikipedia.orgmims.comguidetopharmacology.orgwikipedia.orgnih.govnih.govnih.govnih.govprobes-drugs.orguni.luguidetopharmacology.orgiiab.me
A meta-analysis examining bosentan therapy combined with prostacyclin analogues or phosphodiesterase type-5 inhibitors included five studies with 310 patients. nih.gov While this analysis did not find significant improvements in 6MWD, clinical worsening, or WHO functional class with combination therapy compared to bosentan monotherapy, a significant reduction in mean pulmonary artery pressure (mPAP) was observed (mean difference, -11.95 mmHg; 95% CI: -17.06, -6.83; P<0.0001). nih.gov The clinical worsening rate in the combination therapy group was 5.5% compared to 10.5% in the monotherapy group. nih.gov
Research on this compound in Specific Patient Populations
Research has focused on the use of this compound in specific patient populations, including pediatric cohorts.
Pediatric Patient Cohort Research and Safety Profile Elucidation
Clinical research in pediatric patients with PAH has aimed to understand the pharmacokinetics, efficacy, and safety profile of this compound in this younger population. Studies have included children with various etiologies of PAH, such as idiopathic PAH and PAH associated with congenital heart disease. europa.eunih.gov
The BREATHE-3 study, an open-label uncontrolled study, evaluated bosentan film-coated tablets in 19 pediatric patients aged 3 to 15 years with PAH. europa.eu This study was primarily designed to assess pharmacokinetics, but exploratory efficacy endpoints were also evaluated. europa.eu Patients were in WHO functional class II or III at baseline. europa.eu In a separate open-label randomized study (FUTURE 3) using a dispersible tablet formulation, 64 children aged 3 months to 11 years with stable PAH were treated with bosentan. europa.eu The etiologies included idiopathic PAH, heritable PAH, PAH after corrective cardiac surgery, and PAH related to congenital heart disease with systemic-to-pulmonary shunts. europa.eu While primarily a pharmacokinetic study, exploratory efficacy analysis showed that the majority of patients remained at least stable based on WHO functional class assessment and physician's global clinical impression over 24 weeks. europa.eu
Retrospective and observational studies in pediatric cohorts have also provided insights. An early observational study in 40 children with PAH (20 with idiopathic PAH and 20 with PAH associated with other conditions, including CHD) treated with bosentan showed that while most children with idiopathic PAH stabilized, many required combination therapy with epoprostenol. nih.gov Children with secondary PH in this study showed significant improvement in WHO class, 6MWT, and weight gain. nih.gov Another review of data from a European post-marketing surveillance database including 146 children treated with bosentan provided further information on the safety profile in this population. virginia.edu
Research in neonates with persistent pulmonary hypertension of the newborn (PPHN) has also been conducted, although the benefit of bosentan in this population alongside standard care has not been definitively shown. europa.eu A systematic review and meta-analysis including 10 studies in neonates with PPHN suggested that bosentan might reduce treatment failure rate, pulmonary artery pressure, and length of hospital stay, while increasing partial pressure of oxygen and blood oxygen saturation, compared to placebo or other drugs. cambridge.org
Interactive Data Tables:
| Study / Patient Population | Baseline 6MWD (m) | Follow-up 6MWD (m) (Time Point) | P-value |
| PAH-associated CHD (Retrospective Analysis) nih.gov | 298 ± 92 | 355 ± 82 (3 months) | 0.0002 |
| 364 ± 92 (Last follow-up) | 0.0001 | ||
| Eisenmenger Syndrome (BREATHE-5) - Placebo-corrected pbs.gov.au | - | +53 (Week 16) | - |
| Severe PAH (Upfront Epoprostenol + Bosentan) nih.gov | 287 ± 133 | 421 ± 100 (4 months) | Significant |
| Study / Patient Population | Baseline PVR (dynes/sec/cm⁵) | Follow-up PVR (dynes/sec/cm⁵) (Time Point) | P-value |
| Severe PAH (Upfront Epoprostenol + Bosentan) nih.gov | 1493 ± 398 | 784 ± 364 (4 months) | Significant |
| Study / Patient Population | Change in mPAP (mmHg) with Combination Therapy vs. Monotherapy | 95% CI | P-value |
| Bosentan + Prostacyclin Analogues or PDE-5 Inhibitors (Meta-analysis) nih.gov | -11.95 | -17.06, -6.83 | <0.0001 |
Drug Interaction Research and Toxicological Mechanisms of Bosentan Hydrate
Cytochrome P450-Mediated Drug Interactions
The metabolism of bosentan (B193191) hydrate (B1144303) is principally carried out by the cytochrome P450 (CYP) isoenzymes CYP2C9 and CYP3A4. nih.gov Consequently, its interaction with other drugs often involves the induction or inhibition of these enzymatic pathways.
Bosentan hydrate is a known inducer of both CYP3A4 and CYP2C9. nih.govnih.gov This induction is a key mechanism behind many of its drug-drug interactions. Research has shown that bosentan and one of its metabolites, Ro 47-8634, activate the human pregnane X receptor (PXR). nih.govnih.govclinpgx.org PXR is a nuclear receptor that plays a crucial role in regulating the transcription of the CYP3A4 gene. nih.govnih.gov By activating PXR, bosentan enhances the expression of CYP3A4, leading to an increased metabolic rate for drugs that are substrates of this enzyme. nih.gov Bosentan's activation of the human PXR was determined to have an EC50 of 19.9 µM. nih.govclinpgx.org This induction of CYP enzymes also leads to the auto-induction of bosentan's own metabolism, resulting in a decrease in its plasma concentration with chronic dosing. pharmacytimes.com
The inductive effect of this compound on CYP2C9 and CYP3A4 has significant clinical implications for concurrently administered drugs that are metabolized by these enzymes.
Warfarin: As bosentan induces CYP2C9 and CYP3A4, which are involved in the metabolism of warfarin, it can significantly decrease the anticoagulant's plasma concentration and efficacy. nih.gov Case reports have documented a substantial increase in the required warfarin dose to maintain a therapeutic International Normalized Ratio (INR) after the initiation of bosentan therapy. nih.govnih.gov In one case, the weekly warfarin dose needed to be increased by 63.6% after starting bosentan. nih.govresearchgate.net Another case reported a 43% increase in the required warfarin dose. nih.gov
Simvastatin: Concomitant administration of this compound reduces the systemic exposure to simvastatin and its active metabolite, β-hydroxyacid simvastatin. nih.govnih.gov In a study with healthy subjects, bosentan significantly decreased the area under the plasma concentration-time curve (AUC) of simvastatin and β-hydroxyacid simvastatin by 34% and 46%, respectively. nih.govnih.gov This interaction is consistent with bosentan's properties as a mild inducer of CYP3A4, the primary enzyme responsible for simvastatin metabolism. nih.gov
Hormonal Contraceptives: this compound can reduce the effectiveness of hormonal contraceptives. An interaction study demonstrated that co-administration of bosentan with a combined oral contraceptive containing norethisterone and ethinyl estradiol led to a significant decrease in the plasma exposure of these hormones. nih.govresearchgate.net The AUC for norethisterone was reduced by an average of 13.7%, and for ethinyl estradiol, by 31.0%. nih.govresearchgate.net Notably, the maximum decrease in AUC in individual subjects was as high as 56% for norethisterone and 66% for ethinyl estradiol, highlighting the potential for contraceptive failure. nih.govresearchgate.net
| Co-administered Drug | Enzyme Affected | Pharmacokinetic Change | Magnitude of Change |
|---|---|---|---|
| Warfarin | CYP2C9, CYP3A4 | Decreased anticoagulant effect | Required dose increases of 43% to 63.6% reported nih.govnih.gov |
| Simvastatin | CYP3A4 | Decreased AUC | ~34% reduction for simvastatin nih.govnih.gov |
| β-hydroxyacid simvastatin | CYP3A4 | Decreased AUC | ~46% reduction for simvastatin metabolite nih.govnih.gov |
| Norethisterone | CYP3A4 | Decreased AUC | Average 13.7% reduction (up to 56% in individuals) nih.govresearchgate.net |
| Ethinyl Estradiol | CYP3A4 | Decreased AUC | Average 31.0% reduction (up to 66% in individuals) nih.govresearchgate.net |
Just as bosentan can affect other drugs, its own plasma concentrations are influenced by potent inhibitors of its metabolizing enzymes, CYP3A4 and CYP2C9.
Ketoconazole: A strong inhibitor of CYP3A4, ketoconazole significantly increases the plasma concentration of bosentan. nih.govnih.gov Co-administration of ketoconazole has been shown to increase the maximum plasma concentration (Cmax) and AUC of bosentan by approximately 2.1-fold and 2.3-fold, respectively. nih.govnih.gov This interaction confirms the important role of CYP3A4 in the clearance of bosentan. researchgate.net
Fluconazole: An inhibitor of CYP2C9, fluconazole can also increase bosentan exposure. pharmacytimes.com A study in rats demonstrated that fluconazole led to a 2.6-fold increase in the AUC and a 2.9-fold increase in the Cmax of bosentan, indicating a prominent inhibitory effect on bosentan metabolism. researchgate.net
Cyclosporine A: The interaction with cyclosporine A is multifaceted. While cyclosporine A is an inhibitor of CYP3A4, it also inhibits transport proteins involved in bosentan's uptake into liver cells. pharmacytimes.com This dual action leads to a marked increase in bosentan plasma concentrations. When co-administered, initial trough concentrations of bosentan can increase significantly. researchgate.net This interaction is also linked to transport protein-mediated mechanisms discussed below.
| CYP Inhibitor | Enzyme(s) Inhibited | Effect on Bosentan Cmax | Effect on Bosentan AUC |
|---|---|---|---|
| Ketoconazole | CYP3A4 | ~2.1-fold increase nih.govnih.gov | ~2.3-fold increase nih.govnih.gov |
| Fluconazole (in rats) | CYP2C9 | ~2.9-fold increase researchgate.net | ~2.6-fold increase researchgate.net |
| Cyclosporine A | CYP3A4, OATPs | Marked increase in plasma concentrations pharmacytimes.comresearchgate.net |
Transport Protein-Mediated Drug Interactions
In addition to enzymatic metabolism, the disposition of this compound is significantly affected by drug transport proteins, which mediate its uptake into and efflux from hepatocytes.
This compound has been shown to inhibit key canalicular efflux transporters in the liver. A significant mechanism underlying bosentan-associated hepatotoxicity is the inhibition of the Bile Salt Export Pump (BSEP/ABCB11). researchgate.netnih.govdroracle.ai BSEP is responsible for transporting bile salts from hepatocytes into the bile canaliculi. researchgate.net By inhibiting BSEP, bosentan can cause the intracellular accumulation of cytotoxic bile salts, leading to cholestatic liver injury. researchgate.netnih.gov In vitro studies have determined the inhibition constant (Ki) of bosentan for BSEP-mediated taurocholate transport to be approximately 12 µM. nih.govnih.gov
Bosentan's effect on the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is more complex. While some research points to inhibition, other studies using membrane vesicles have shown that bosentan can stimulate MRP2-mediated transport of certain substrates, such as estradiol 17β-glucuronide. researchgate.netresearcher.life This suggests that bosentan's interaction with MRP2 may be substrate-dependent and could contribute to alterations in bile formation. researcher.life
Mechanisms of Adverse Drug Reactions and Toxicities Associated with this compound
This compound, a dual endothelin receptor antagonist, is associated with a range of adverse drug reactions. Research into the toxicological mechanisms of these reactions has identified several complex cellular and physiological pathways. The following sections detail the current understanding of the mechanisms underlying this compound's primary toxicities.
Hepatotoxicity Mechanisms: Bile Acid Accumulation and Liver Enzyme Elevations
The hepatotoxicity associated with this compound is a significant area of toxicological research. The primary mechanism is believed to involve the disruption of bile acid transport. nih.govfrontiersin.org Bosentan competitively inhibits the bile salt export pump (BSEP), a crucial transporter protein located on the canalicular membrane of hepatocytes responsible for eliminating bile acids from the liver into the bile. nih.gov This inhibition leads to the intracellular accumulation of bile acids, which are cytotoxic to liver cells and can cause cellular damage and apoptosis. nih.govfrontiersin.org
This mechanism is supported by the dose-dependent nature of liver enzyme elevations observed in clinical studies, where approximately 3% to 18% of patients experience elevations in serum aminotransferase levels (ALT and AST) to more than three times the upper limit of normal. droracle.ai These elevations are generally reversible upon dose reduction or discontinuation of the drug. nih.gov
Further research has pointed to other contributing factors. Bosentan is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4. frontiersin.orgdovepress.com Genetic variations in these enzymes, particularly CYP2C9, may predispose certain individuals to higher systemic exposure and an increased risk of hepatotoxicity. nih.govfrontiersin.org Additionally, in vitro studies using human hepatoma cells have suggested that bosentan may induce oxidative stress, inflammation, and mitochondrial impairment, which could further contribute to liver injury. nih.gov
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Bile Salt Export Pump (BSEP) Inhibition | Competitive inhibition of BSEP leads to intrahepatic accumulation of cytotoxic bile acids. | Dose-dependent liver enzyme elevations; Reversibility after discontinuation. nih.govfrontiersin.org |
| Genetic Predisposition | Polymorphisms in CYP2C9 and CYP3A4 genes may alter bosentan metabolism, increasing systemic exposure and risk. | Studies showing higher incidence of elevated transaminases in patients with certain CYP2C9 variant alleles. nih.govfrontiersin.org |
| Oxidative Stress & Inflammation | Induction of oxidative stress and inflammatory pathways within hepatocytes. | Observations in human hepatoma cell lines. nih.gov |
| Mitochondrial Impairment | Disruption of mitochondrial function contributing to cellular injury. | In vitro study findings. nih.gov |
Hematological Effects: Anemia and Hemoglobin Decrease Mechanisms
Treatment with this compound can lead to a dose-related decrease in hemoglobin and hematocrit concentrations. nih.gov The primary proposed mechanism for this effect is hemodilution resulting from plasma volume expansion. nih.govdovepress.com Endothelin receptor antagonists cause vasodilation, which can lead to fluid retention and an increase in plasma volume. nih.govdovepress.com This expansion of the fluid component of the blood, without a corresponding increase in red blood cells, results in a lower concentration of hemoglobin and a reduced hematocrit value. This phenomenon has been referred to as "pseudo-anemia". cdnsciencepub.com
A second, much rarer mechanism has been identified: drug-induced immune hemolytic anemia (DIIHA). nih.govnih.gov At least one case report has described a patient developing hemolytic anemia with a positive Coombs test, suggesting an immune-mediated destruction of red blood cells. nih.govnih.gov In this mechanism, it is proposed that the drug triggers the development of autoantibodies that target red blood cells, leading to their premature destruction (hemolysis). nih.govnih.gov However, this is considered an infrequent event, with the more common hematological effect being the mild and generally stable decrease in hemoglobin due to hemodilution. nih.gov
Fluid Retention Mechanisms and Cardiopulmonary Consequences
Fluid retention, manifesting as peripheral edema, is a recognized adverse effect of endothelin receptor antagonists, including this compound. droracle.aiphassociation.orgcvpharmacology.com The mechanism is multifactorial and linked to the pharmacological action of blocking both ET-A and ET-B receptors.
Vasodilation-Induced Hormonal Activation : The blockade of ET-A receptors on vascular smooth muscle cells leads to vasodilation. patsnap.com This can cause a reduction in blood pressure, which triggers compensatory neurohormonal responses, including the activation of arginine vasopressin and aldosterone. nih.gov These hormones promote the retention of salt and water by the kidneys, contributing to an expansion of plasma volume and subsequent fluid retention. nih.gov
Inhibition of ET-B Receptor-Mediated Diuresis : ET-B receptors are present in the kidney, where their activation promotes natriuresis (sodium excretion) and diuresis (water excretion). nih.gov As a dual antagonist, bosentan also blocks these ET-B receptors, which can inhibit this natural diuretic and natriuretic pathway, further contributing to fluid accumulation. frontiersin.orgnih.gov
Increased Vascular Permeability : Research also suggests that endothelin receptor antagonism, particularly by activating ET-B receptors through ET-A blockade, may increase vascular permeability. nih.gov This allows fluid to shift from the intravascular space into the interstitial tissue, directly contributing to the formation of edema.
These mechanisms can have significant cardiopulmonary consequences, particularly in patients with pre-existing heart failure, as the increased fluid volume can exacerbate symptoms and potentially lead to congestive heart failure. droracle.ai
Teratogenicity Research and Developmental Toxicity Studies
In an embryo-fetal toxicity study in rats, orally administered bosentan demonstrated dose-dependent teratogenic effects. nih.gov The observed malformations were specific and severe, indicating a direct impact on embryonic development. These findings underscore the critical role of the endothelin system in embryonic and fetal development, particularly in the formation of cardiovascular and craniofacial structures.
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Structural Malformations | Dose-dependent malformations of the head, mouth, face, and large blood vessels. | nih.gov |
| Fetal Viability | Increased stillbirths and pup mortality at certain oral doses. | nih.gov |
Impact on Spermatogenesis and Male Fertility
Research has indicated that this compound may have a detrimental effect on spermatogenesis and male fertility. nih.gov Clinical studies in male patients with pulmonary arterial hypertension have observed decreases in sperm concentration during treatment. laegemiddelstyrelsen.dk In one study, 8 out of 24 patients exhibited a decrease in sperm concentration from baseline of at least 42% after three or six months of therapy. laegemiddelstyrelsen.dk Another study noted a decline in sperm count of at least 50% in 25% of patients after a similar duration of treatment. nih.gov While sperm count remained within the normal range for most patients and no significant changes in sperm morphology or motility were observed, the findings suggest a potential for adverse effects. nih.gov
The precise mechanism underlying this effect has not been fully elucidated from published data. nih.gov Preclinical data from the endothelin receptor antagonist class suggest a potential for testicular toxicity. nih.gov General mechanisms by which drugs can impair spermatogenesis include disruption of the hypothalamic-pituitary-gonadal (HPG) hormonal axis or direct toxic effects on the germ cells, Sertoli cells, or Leydig cells within the testes. nih.govamegroups.org It is plausible that bosentan acts through one of these pathways, but specific mechanistic studies confirming this for bosentan are lacking. The observed effects appear to be reversible in some cases, as one report noted a return to baseline sperm count two months after discontinuation of the drug. nih.gov
Advanced Pharmaceutical Sciences and Analytical Research of Bosentan Hydrate
Synthetic Chemistry Research and Process Optimization
The synthesis of Bosentan (B193191) monohydrate involves multi-step processes, and ongoing research focuses on developing efficient and scalable routes while minimizing impurity formation.
Development of Novel Synthetic Routes and Methodological Innovations for Bosentan Hydrate (B1144303) Production
Various synthetic approaches have been reported for the production of Bosentan monohydrate. Early methods often involved reactions between 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185) and 4-(tert-butyl)benzenesulfonamide, followed by reaction with ethylene (B1197577) glycol. researchgate.netresearchgate.net These initial routes sometimes suffered from lower purity, multiple steps, and extensive purification processes, leading to reduced yields. psu.edu
Novel synthetic routes aim to address these drawbacks by employing different starting materials, reagents, and reaction conditions. One alternate synthesis involves the coupling of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)(2,2'-bipyrimidin)-4-yl]benzene sulfonamide with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol as a key step. This approach is reported to offer advantages such as the use of commercially available raw materials, eco-friendly reagents, and the efficient production of Bosentan monohydrate with reduced levels of certain impurities. researchgate.netcolab.wsthieme-connect.com Another reported one-pot synthesis utilizes anisole (B1667542) as a solvent, aiming for fewer steps and milder conditions compared to some earlier methods. psu.edu
Methodological innovations in Bosentan synthesis also include novel purification techniques. For instance, the preparation of a Bosentan ammonium (B1175870) salt using ammonium hydroxide (B78521) has been described as a method to remove critical impurities like the dimer and 6-hydroxy impurities, resulting in higher purity Bosentan monohydrate. colab.wsresearchgate.netacs.orggoogle.com The use of specific solvent mixtures and crystallization steps are also explored to achieve pharmaceutical-grade purity. psu.edugoogle.comgoogle.com
Process-Related Impurity Profiling and Control Strategies in Bosentan Hydrate Synthesis
Impurity profiling is a critical aspect of pharmaceutical development, especially for synthetic APIs like Bosentan monohydrate. Impurities can originate from starting materials, by-products of the synthesis reactions, intermediates, or degradation products. jocpr.comdaicelpharmastandards.com Controlling these impurities is essential for maintaining the drug's quality, safety, and efficacy, in accordance with regulatory guidelines such as those from the ICH. jocpr.comdaicelpharmastandards.comresearchgate.net
Process-related impurities in Bosentan synthesis are closely monitored and controlled. Analytical methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for detecting and quantifying these impurities. daicelpharmastandards.comd-nb.inforesearchgate.netnih.govgoogle.com These methods are developed and validated to be stability-indicating and capable of separating Bosentan from its related substances. d-nb.inforesearchgate.netnih.govresearchgate.netscirp.org
Control strategies often involve optimizing reaction parameters, selecting appropriate reagents and solvents, and implementing effective purification steps. psu.edugoogle.comgoogle.com For example, certain synthetic routes and purification methods are specifically designed to minimize the formation or facilitate the removal of known process impurities. researchgate.netresearchgate.netcolab.wsthieme-connect.comgoogle.comgoogle.com
Characterization of Specific Impurities (e.g., Dimer, Pyrimidinone, N-alkylated)
Several specific process-related impurities have been identified and characterized in Bosentan monohydrate synthesis. Among the most frequently reported are the dimer, pyrimidinone, and N-alkylated impurities. researchgate.netresearchgate.netpsu.educolab.wsthieme-connect.comgoogle.com
The dimer impurity, chemically known as N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide), is a significant process impurity that can form during the synthesis, particularly in the final step involving ethylene glycol. researchgate.netjocpr.com Its formation can be influenced by factors such as the excess of ethylene glycol and the base used in the reaction. google.comjocpr.com Novel synthetic methods and purification techniques, such as the preparation of the ammonium salt, have been developed to control or remove this impurity. colab.wsresearchgate.netacs.orggoogle.com The dimer impurity has been synthesized and characterized using spectroscopic techniques like 1H-NMR, IR, and Mass Spectroscopy. researchgate.netjocpr.com
Pyrimidinone and N-alkylated impurities are also known process impurities. researchgate.netresearchgate.netpsu.educolab.wsthieme-connect.com The formation of the pyrimidinone impurity (often referred to as 6-hydroxy impurity) and the N-alkylated impurity can occur during certain synthetic routes or purification steps, such as the deprotection of protected intermediates or thermal degradation. psu.eduthieme-connect.comgoogle.com Research focuses on developing synthetic processes that inherently avoid or minimize the formation of these impurities. researchgate.netresearchgate.netthieme-connect.com Analytical methods, including UHPLC, are used to monitor and control the levels of these impurities in the final product. d-nb.inforesearchgate.net An "isopropyl impurity" has also been identified and characterized, originating from an impurity in a key raw material (4-tert-butylbenzenesulfonamide). google.com
Degradation Studies and Stability Research
Stability studies are crucial for understanding how this compound behaves under various environmental conditions and for determining appropriate storage conditions and shelf life. cbg-meb.nlhres.ca Forced degradation studies are conducted to identify potential degradation pathways and products. nih.govgoogle.comresearchgate.netnih.govsphinxsai.comutu.ac.inresearchgate.netnih.gov
Elucidation of Forced Degradation Pathways (Acidic, Alkaline, Oxidative, Photolytic, Thermal) for this compound
Forced degradation studies on Bosentan monohydrate are typically performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, following ICH guidelines. nih.govgoogle.comresearchgate.netnih.govsphinxsai.comutu.ac.inresearchgate.net
Studies have shown that Bosentan monohydrate can undergo significant degradation under acidic and alkaline conditions. researchgate.netnih.govsphinxsai.comresearchgate.net For example, considerable degradation has been observed under acidic hydrolysis conditions (e.g., 0.1 N HCl at 80°C or 1 N HCl at 60°C). nih.govsphinxsai.comresearchgate.netcolab.ws Alkaline hydrolysis also leads to degradation. researchgate.netnih.govsphinxsai.comutu.ac.inresearchgate.net
In contrast, Bosentan monohydrate has generally been found to be relatively stable under thermal, oxidative, and photolytic stress conditions compared to hydrolytic conditions. researchgate.netnih.govutu.ac.inresearchgate.net While some degradation may occur, the extent is often less significant under these stresses in certain study conditions. nih.govutu.ac.inresearchgate.net However, some studies have reported considerable degradation under oxidative hydrolysis. researchgate.netcolab.ws
The specific degradation pathways involve the cleavage of different linkages within the Bosentan molecule, such as sulfonamide, alkylaryl ether, and diaryl ether linkages. nih.gov Dehydration of the primary alcohol group can also occur. nih.gov
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are essential outcomes of forced degradation studies. google.comresearchgate.netresearchgate.netnih.govcolab.ws Advanced analytical techniques, such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 1D, and 2D), are employed for this purpose. researchgate.netresearchgate.netnih.govcolab.ws
Studies have identified several degradation products formed under stress conditions. For example, acidic hydrolysis of Bosentan has been reported to yield multiple degradation products. researchgate.netcolab.ws One study identified three degradation products under specific acidic hydrolysis conditions and proposed mechanisms for their formation. researchgate.netcolab.ws Another study characterized degradation products formed due to hydrolysis of sulfonamide and ether linkages and dehydration. nih.gov These products included β-hydroxyethyl p-tert-butylphenylsulfonate and 2-[2-(2-hydroxyethoxy)-phenoxy]-ethanol, which were found to co-elute. nih.gov
Oxidative degradation can also lead to the formation of specific degradation products. utu.ac.incolab.ws One study identified a degradation product under oxidative conditions that was reported as novel. colab.ws The characterization of these degradation products using hyphenated analytical techniques provides crucial information about their structures. researchgate.netcolab.ws
The development of stability-indicating analytical methods, such as RP-HPLC and HPTLC, is vital for monitoring the levels of both the drug and its degradation products over time and under stress conditions. google.comresearchgate.netnih.govsphinxsai.comutu.ac.innih.gov
Novel Drug Delivery Systems Research
Novel drug delivery systems for this compound aim to address challenges such as its low water solubility and potential for systemic side effects associated with conventional oral administration. google.comnih.govmdpi.com Approaches explored include microparticles for pulmonary delivery, self-nano emulsifying drug delivery systems (SNEDDS) for enhanced oral solubility, and orodispersible tablets for improved dissolution and patient convenience. google.comnih.govresearchgate.netdntb.gov.ua
Microparticle Development for Pulmonary Administration of this compound
Pulmonary administration of this compound via dry powder inhalers (DPIs) is investigated as a strategy to achieve higher drug concentrations locally in the lungs, potentially reducing systemic exposure and associated side effects. mdpi.comresearchgate.netcore.ac.uknih.gov Microparticles with an aerodynamic diameter typically between 1 and 5 µm are desired for effective delivery to the deep lung. mdpi.comresearchgate.net
Studies have explored the preparation of this compound microparticles using techniques such as spray drying and jet milling. mdpi.comresearchgate.netcore.ac.ukgoogle.com For instance, co-spray-drying this compound with excipients like mannitol (B672) has been shown to produce microparticles with suitable aerodynamic performance and enhanced dissolution rates compared to the raw drug. nih.gov One study demonstrated that specific co-spray-dried bosentan microparticles exhibited significantly higher aerosol performance, with a mass median aerodynamic diameter (MMAD) of 1.91 µm and a fine particle fraction (FPF) of 51.68%. nih.gov In vivo pharmacokinetic studies in rats indicated that pulmonary administration of these microparticles resulted in significantly higher Cmax and AUC values in lung tissue compared to oral administration of raw this compound at the same dose. nih.gov
Self-Nano Emulsifying Drug Delivery Systems (SNEDDS) for Solubility Enhancement of this compound
Bosentan monohydrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low water solubility and high permeability. nih.govresearchgate.netturkjps.org This low solubility can lead to dissolution rate-limited absorption and variable oral bioavailability. nih.govresearchgate.net Self-nano emulsifying drug delivery systems (SNEDDS) are explored as a lipid-based formulation approach to enhance the solubility and dissolution rate of this compound. google.comnih.govturkjps.orgafjbs.combenthamdirect.comresearchgate.net
SNEDDS typically consist of an oil phase, surfactant, and co-surfactant, which form fine oil-in-water nanoemulsions upon dilution in aqueous media, such as the gastrointestinal fluid. nih.gov Research has focused on identifying suitable excipients and their optimal ratios to achieve stable SNEDDS with desirable characteristics like small droplet size and high drug loading. google.comnih.govturkjps.orgafjbs.combenthamdirect.comresearchgate.net For example, studies have utilized glyceryl monolinoleate, glyceryl monooleate, polyoxyl 40 hydrogenated castor oil, and caprylocaproyl polyoxyl-8 glycerides in SNEDDS formulations for bosentan monohydrate. google.com Optimized SNEDDS formulations for bosentan monohydrate have demonstrated enhanced in vitro dissolution rates and improved ex vivo permeability compared to the commercial product. nih.govturkjps.orgbenthamdirect.com
| SNEDDS Formulation Component | Example Excipients |
| Oil Phase | Glyceryl monolinoleate, Glyceryl monooleate, Isopropyl myristate google.comafjbs.combenthamdirect.com |
| Surfactant | Polyoxyl 40 hydrogenated castor oil, Tween 80 google.comafjbs.combenthamdirect.com |
| Co-surfactant | Caprylocaproyl polyoxyl-8 glycerides, PEG 400 google.comafjbs.combenthamdirect.com |
Orodispersible Tablet Formulations and Enhanced Dissolution Research for this compound
Orodispersible tablets (ODTs), designed to disintegrate rapidly in the mouth, offer a convenient dosage form, particularly for patients who have difficulty swallowing. researchgate.netdntb.gov.ua For this compound, research into ODT formulations aims to improve its dissolution rate, which is a limiting factor for its absorption due to its low aqueous solubility. researchgate.netdntb.gov.uaresearchgate.net
Studies have investigated the use of dissolution enhancers and specific formulation techniques to develop bosentan ODTs with immediate drug release. researchgate.netdntb.gov.uaresearchgate.net For instance, ethanol-assisted kneading of bosentan with excipients like xylitol (B92547) and menthol (B31143) has been explored. dntb.gov.uaresearchgate.net Characterization using techniques such as Fourier transform infrared spectroscopy (FTIR), differential thermal analysis (DTA), and X-ray diffraction (XRD) has provided insights into the solid-state modifications induced by these processes, such as partial co-amorphization or eutaxia, which correlate with accelerated dissolution rates. dntb.gov.uaresearchgate.net The developed ODT systems have shown immediate release of bosentan in in vitro dissolution studies. dntb.gov.uaresearchgate.net
Advanced Analytical Methodologies in Research
Accurate and sensitive analytical methods are crucial for the research and development of this compound formulations, as well as for pharmacokinetic and metabolism studies. Advanced analytical methodologies focus on the determination of this compound and its metabolites in various matrices, employing techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). researchgate.netbrieflands.comnih.govresearchgate.netgoogle.comscispace.comajmb.orgnih.govresearchgate.netresearchgate.netnih.gov
Development and Validation of Bioanalytical Methods for this compound and Its Metabolites in Biological Matrices
Bioanalytical methods for this compound and its metabolites are essential for quantifying these compounds in biological samples, such as plasma, to support pharmacokinetic, bioavailability, and bioequivalence studies. researchgate.netbrieflands.comgoogle.comajmb.orgresearchgate.netresearchgate.netnih.gov The development and validation of these methods ensure their accuracy, sensitivity, specificity, and reproducibility. researchgate.netgoogle.comscispace.comajmb.orgnih.govresearchgate.netresearchgate.netnih.gov
Early methods for bosentan determination in biological fluids primarily utilized conventional HPLC-UV. researchgate.net However, with the need to measure metabolites and advancements in technology, more sophisticated methods, particularly those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed. researchgate.netbrieflands.comgoogle.comajmb.org These LC-MS/MS methods offer higher sensitivity and selectivity, allowing for the simultaneous determination of bosentan and its metabolites in various biological matrices from different species. researchgate.netbrieflands.comgoogle.com Validation parameters for these bioanalytical methods typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netgoogle.comscispace.comnih.gov Reported LOQs for bosentan and its metabolites in plasma have been in the low ng/mL range. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications in this compound Research
HPLC and UHPLC are widely used chromatographic techniques in this compound research for various applications, including the analysis of drug substance purity, related substances, and content in pharmaceutical formulations, as well as for dissolution studies and bioanalysis. researchgate.netbrieflands.comnih.govresearchgate.netgoogle.comscispace.comajmb.orgnih.govresearchgate.netnih.gov
RP-HPLC methods using reversed-phase columns and mobile phases typically composed of mixtures of buffer solutions (e.g., phosphate (B84403) buffer or acetic acid in water) and organic modifiers (e.g., acetonitrile (B52724) or methanol) are commonly employed. brieflands.comresearchgate.netgoogle.comscispace.comajmb.orgnih.govresearchgate.netnih.gov UV detection is frequently used, often at wavelengths around 220 nm or 270 nm, depending on the specific application and potential interferences. brieflands.comresearchgate.netscispace.comnih.gov
UHPLC offers advantages over conventional HPLC, such as faster analysis times, higher resolution, and increased sensitivity, due to the use of smaller particle size columns and higher mobile phase flow rates. researchgate.netnih.gov UHPLC methods have been developed and validated for applications like in-process control during bosentan monohydrate synthesis and for the determination of bosentan and related compounds. researchgate.netnih.gov A validated UHPLC-UV method for in-process control of bosentan monohydrate synthesis utilized a reversed-phase C18 column with a gradient elution of acetic acid in water and methanol, demonstrating adequate sensitivity, reproducibility, and selectivity for bosentan monohydrate and related substances. researchgate.netnih.gov LODs and LOQs for this method were reported to be ≤0.1 µg/mL and 0.3 µg/mL, respectively. researchgate.netnih.gov
| Chromatographic Technique | Common Applications in this compound Research | Typical Mobile Phase Components | Detection Method |
| HPLC | Purity analysis, related substances, content uniformity, dissolution studies, bioanalysis researchgate.netbrieflands.comgoogle.comscispace.comajmb.orgresearchgate.netnih.gov | Buffer (e.g., phosphate, acetic acid), Acetonitrile, Methanol brieflands.comgoogle.comscispace.comajmb.orgresearchgate.netnih.gov | UV brieflands.comresearchgate.netscispace.comnih.gov |
| UHPLC | In-process control, related substances, bioanalysis researchgate.netnih.gov | Acetic acid in water, Methanol researchgate.netnih.gov | UV researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the quantification of Bosentan and the identification of its metabolites in various biological matrices, such as plasma. This method offers high sensitivity and selectivity, which are essential for analyzing complex samples.
Several studies have utilized LC-MS/MS for the determination of Bosentan and its metabolites. A sensitive, selective, and rapid bioanalytical method using LC-MS/MS has been developed for the simultaneous quantification of Bosentan and hydroxybosentan, its active metabolite, in human plasma. researchgate.net This method involved solid phase extraction of the analytes from human plasma and chromatographic separation on a C18 column. researchgate.net
LC-MS/MS techniques have been reported in the literature for the analysis of Bosentan in human plasma. nih.gov These methods are considered highly sensitive and selective for the determination of the drug and its related substances in biological samples. researchgate.net The use of LC-MS/MS for metabolite identification often involves techniques like LC-MSn to provide structural information on the metabolic products. scispace.com
Spectrophotometric and Chromatographic Methods for Stability-Indicating Assays of this compound
Ensuring the stability of this compound in bulk form and pharmaceutical formulations is critical for its efficacy and safety. Stability-indicating assays are analytical methods validated to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Both spectrophotometric and chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated for this purpose.
Various spectrophotometric methods have been reported for the determination of Bosentan in pharmaceutical tablets. indexcopernicus.comsphinxsai.comrjptonline.org These methods often involve measuring the absorbance of Bosentan at its maximum wavelength in suitable solvents or buffers. For instance, one study utilized a UV spectrophotometric method with a linearity range of 0.1-100 µg/mL. dergipark.org.tr Another UV method measured absorbance at 243 nm in pH 6.8 phosphate buffer and at approximately 220 nm or 273 nm in other conditions. indexcopernicus.comsphinxsai.cominnovareacademics.in
Chromatographic methods, especially RP-HPLC, are widely used as stability-indicating assays due to their ability to separate the drug from its degradation products and impurities. Several stability-indicating RP-HPLC methods have been developed and validated for the determination of Bosentan in bulk drug and tablet dosage forms. indexcopernicus.comsphinxsai.comrjptonline.orgdergipark.org.trresearchgate.net These methods typically involve a reversed-phase column (e.g., C18), a mobile phase consisting of a mixture of buffer and organic solvent (like acetonitrile or methanol), and detection using a UV detector at a specific wavelength (e.g., 220 nm, 254 nm, or 273 nm). indexcopernicus.comsphinxsai.comrjptonline.orgresearchgate.net
Validation of these stability-indicating methods is performed according to guidelines such as those from the ICH, assessing parameters like specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), ruggedness, and robustness. indexcopernicus.comsphinxsai.comrjptonline.orgresearchgate.net Stress degradation studies under various conditions (acidic, alkaline, oxidative, thermal, photolytic) are conducted to demonstrate the method's ability to separate and quantify Bosentan in the presence of its degradation products. indexcopernicus.comrjptonline.orgdergipark.org.tr
An example of a validated stability-indicating RP-HPLC method used an Intersil ODS C18 column with a mobile phase of disodium (B8443419) phosphate buffer and acetonitrile (30:70) at a flow rate of 1.0 ml/min, with detection at 273 nm. indexcopernicus.com Another RP-HPLC method used an Inertsil C-18 column with a mobile phase of mixed phosphate buffer (pH 6.8) and acetonitrile (55:45) at a flow rate of 1.0 ml/min, detecting at 220 nm. sphinxsai.com A stability-indicating RP-UFLC method used a mobile phase of sodium acetate (B1210297) (pH 5.0) buffer and acetonitrile (50:50 v/v) at a flow rate of 0.7 mL/min, with detection at 254 nm. rjptonline.org
These validated methods are crucial for quality control and stability testing of this compound formulations.
Methodologies for Dissolution Studies and In Vitro Release Profiling of this compound Formulations
Dissolution studies and in vitro release profiling are essential for evaluating the performance of this compound formulations, particularly oral dosage forms. These studies provide insights into how the drug is released from the formulation over time, which is a critical factor influencing its absorption and bioavailability.
Methodologies for dissolution testing of Bosentan formulations typically involve using standardized dissolution apparatus, such as the USP XXII type II dissolution test equipment. ju.edu.jo The dissolution medium and conditions are selected to mimic the physiological environment of the gastrointestinal tract. For instance, studies have used 0.1 N HCl pH 1.2 for the initial phase (e.g., 2 hours) and phosphate buffer pH 6.8 for the later phase (up to 12 hours) to simulate the pH changes in the GI tract. researchgate.net
The amount of Bosentan released into the dissolution medium at predetermined time intervals is quantified using analytical techniques, commonly UV spectrophotometry or HPLC. innovareacademics.inresearchgate.netafjbs.com Spectrophotometric methods measure the absorbance of the dissolved drug at a specific wavelength. innovareacademics.inafjbs.com
Research findings from dissolution studies highlight the challenges associated with Bosentan monohydrate's poor aqueous solubility and bioavailability. ju.edu.joresearchgate.net Various formulation strategies have been explored to enhance its dissolution rate and improve its in vitro release profile. One approach involves the preparation of solid dispersions using techniques like spray drying, which can convert the drug to an amorphous form and improve its solubility. ju.edu.joresearchgate.net Studies have shown that solid dispersions of Bosentan monohydrate with carriers like Eudragit®EPO can significantly increase saturation solubility and drug content, leading to enhanced dissolution and drug release from tablet formulations. ju.edu.joresearchgate.net
Another strategy involves formulating Bosentan into sustained-release matrix tablets using synthetic polymers like Hydroxy Propyl methyl Cellulose (HPMC). innovareacademics.inresearchgate.net In vitro release studies of these matrix tablets demonstrate their ability to sustain drug release over an extended period, such as 12 hours. innovareacademics.inresearchgate.net The release profiles are often analyzed using different kinetic models to understand the mechanism of drug release. researchgate.net
Studies on self-nanoemulsifying drug delivery systems (SNEDDS) have also shown promise in enhancing the dissolution and release profile of Bosentan. afjbs.com Optimized liquid SNEDDS formulations have demonstrated a multi-fold enhancement in the release profile compared to the pure API. afjbs.com
These dissolution studies and in vitro release profiling methodologies are vital for the development and optimization of this compound formulations aimed at improving its biopharmaceutical attributes.
Q & A
Q. What is the mechanism of action of bosentan hydrate, and how can researchers validate its dual endothelin receptor antagonism in vitro?
this compound acts as a competitive dual antagonist of endothelin-1 (ET-1) at endothelin-A (ETA) and endothelin-B (ETB) receptors, with reported Ki values of 4.7 nM (ETA) and 95 nM (ETB) in human smooth muscle cells (SMCs) . To validate this, researchers can perform radioligand binding assays using [¹²⁵I]-ET-1 in cell lines expressing ETA (e.g., human SMCs) and ETB (e.g., human placental tissue). Competitive inhibition curves and Schild regression analysis can quantify receptor affinity and selectivity .
Q. Which in vivo models are appropriate for studying this compound’s efficacy in pulmonary arterial hypertension (PAH)?
Rodent models, such as monocrotaline-induced PAH in rats, are widely used. Key endpoints include hemodynamic parameters (e.g., right ventricular systolic pressure), vascular remodeling (histopathology), and cardiac output measurements. For acute effects, ET-1-induced vasoconstriction in isolated rat aortic rings can assess immediate receptor blockade .
Q. How can researchers ensure the stability of this compound in experimental preparations?
Stability testing should include high-performance liquid chromatography (HPLC) under varying pH, temperature, and light conditions. For plasma samples, a reversed-phase HPLC method with UV detection (λ = 280 nm) has been validated, using acetonitrile-water gradients for separation . Stability criteria include <5% degradation over 24 hours at room temperature.
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor selectivity be resolved?
Discrepancies in Ki values (e.g., 4.7 nM vs. 95 nM for ETA vs. ETB) may arise from differences in assay conditions (e.g., cell type, ligand concentration). To resolve this, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics in standardized systems. Cross-validate findings with functional assays, such as ET-1-induced vasoconstriction in ETA/ETB-specific knockout models .
Q. What experimental strategies optimize this compound’s bioavailability in inhalable formulations for PAH?
For dry powder inhalers, employ spray drying or jet milling to produce particles with aerodynamic diameters of 1–5 µm. Use lactose or mannitol as carriers, and assess aerosol performance via cascade impaction. Stability studies should monitor hydrate-to-anhydrous phase transitions, which affect dissolution rates .
Q. How do researchers analyze this compound’s off-target effects in complex biological systems?
Perform broad-spectrum receptor profiling (e.g., CEREP’s SafetyScreen44 panel) to assess interactions with 44 GPCRs, ion channels, and transporters. Combine this with transcriptomic analysis (RNA-seq) of treated tissues to identify unintended pathways. For example, bosentan’s lack of activity on prostaglandin or adrenergic receptors supports its specificity .
Q. What methodologies detect this compound’s therapeutic effects in non-cardiovascular contexts, such as viral infections?
In avian influenza models (e.g., A/H5N1-infected chicks), administer this compound intramuscularly post-infection. Monitor survival rates and histopathological changes (e.g., lung hemorrhage, edema) via hematoxylin-eosin staining. Compare outcomes with untreated controls to quantify reductions in acute respiratory distress .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound in chronic heart failure (CHF) models?
Use subcutaneous osmotic minipumps in rats to mimic chronic dosing. Measure plasma concentrations via LC-MS/MS and correlate with hemodynamic improvements (e.g., left ventricular end-diastolic pressure). Include ACE inhibitors as comparators to assess additive effects .
Q. What statistical approaches address variability in this compound’s pharmacokinetic data?
Apply non-linear mixed-effects modeling (NONMEM) to analyze population PK data. Covariates like body weight, renal function, and CYP3A4 activity (bosentan’s metabolizing enzyme) should be included. Validate models with bootstrap resampling .
Q. How can researchers differentiate this compound’s effects from other endothelin receptor antagonists (e.g., macitentan)?
Conduct head-to-head in vitro assays comparing receptor off-rates and insurmountable antagonism (macitentan has slower dissociation). In vivo, use ETB-selective agonists (e.g., sarafotoxin S6c) to test functional selectivity. Transcriptomic profiling can further distinguish downstream pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
